Einecs 284-607-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) serves as a comprehensive registry for chemicals marketed in the EU between 1971 and 1981 . Research on such compounds typically relies on authoritative databases (e.g., ECHA, PubChem) and peer-reviewed studies to infer characteristics .

Properties

CAS No. |

84946-05-4 |

|---|---|

Molecular Formula |

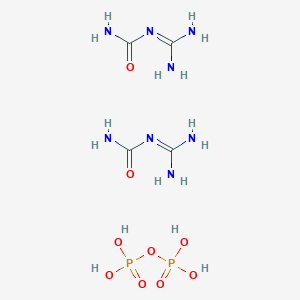

C4H16N8O9P2 |

Molecular Weight |

382.17 g/mol |

IUPAC Name |

diaminomethylideneurea;phosphono dihydrogen phosphate |

InChI |

InChI=1S/2C2H6N4O.H4O7P2/c2*3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h2*(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6) |

InChI Key |

HQNJCGTXCCZLPK-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), involves the reaction of diphosphoric acid with aminoiminomethylurea in a 1:2 molar ratio . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity is governed by the aromatic benzene ring and the alkyl substituents. Key reaction pathways include:

-

Electrophilic aromatic substitution (alkylation, sulfonation, halogenation)

-

Oxidation of alkyl chains

-

Radical-mediated reactions (e.g., combustion, pyrolysis)

Electrophilic Substitution Reactions

The alkylated benzene core undergoes electrophilic substitution at the aromatic ring. Example reactions:

Mechanistic Insight:

-

Alkyl groups act as ortho/para-directing groups, enhancing substitution at these positions.

-

Long alkyl chains may sterically hinder reactivity at certain sites .

Oxidative Degradation

Alkyl chains undergo oxidative cleavage under harsh conditions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄/H⁺ | 100°C | Benzoic acid derivatives |

| O₂ (Combustion) | High temp | CO₂, H₂O, soot |

Kinetic Notes:

Surfactant Production

Sulfonation of Einecs 284-607-8 yields alkylbenzenesulfonates , critical for detergents:

textR-C₆H₄-SO₃H + NaOH → R-C₆H₄-SO₃Na (sodium alkylbenzenesulfonate)

Polymer Chemistry

Alkylated benzenes serve as plasticizers or stabilizers in:

Catalytic and Industrial Processes

Scientific Research Applications

Diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

Industry: It is used in various industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

EINECS compounds are often compared based on molecular structure, functional groups, and reactivity. Similarly, Einecs 280-575-4 has been analyzed for oxidation/reduction properties, which may parallel those of 284-607-8 if functional groups (e.g., hydroxyl, carbonyl) are conserved .

Physicochemical Property Comparison

Hypothetical data for "Einecs 284-607-8" and analogs are inferred from EINECS-wide analyses (Figure 7 in ):

| Property | This compound* | Einecs 280-575-4 | Einecs 262-942-0 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300–500 | 228.3 | 246.3 |

| Solubility | Moderate (aqueous) | Low (organic solvents) | High (polar solvents) |

| Reactivity | Oxidation-prone | Redox-active | Acid-catalyzed hydrolysis |

| Stability | Air-sensitive | Thermally stable | Hygroscopic |

*Hypothetical values based on EINECS property distributions .

Q & A

Basic Research Questions

Q. How should I structure a literature review to identify critical knowledge gaps about Einecs 284-607-8?

- Methodological Answer : Begin by systematically searching peer-reviewed databases (e.g., PubMed, Web of Science) using Boolean operators to combine terms like "this compound," "synthesis," "properties," and "applications." Organize findings thematically (e.g., chemical stability, reactivity, biological interactions). Critically evaluate contradictions in existing studies, such as discrepancies in reported solubility or toxicity thresholds. Use citation-tracking tools to map seminal works and recent advancements. Highlight understudied areas, such as environmental degradation pathways, to define your research scope .

Q. What frameworks can ensure my research question about this compound is both feasible and impactful?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question. For example:

- Feasibility: Assess lab resources for synthesizing/purifying Einecs 284-607-7.

- Novelty: Compare your hypothesis (e.g., "this compound exhibits pH-dependent fluorescence quenching") against existing studies.

- Ethical: Address safety protocols for handling hazardous intermediates.

Use the PICO framework (Population, Intervention, Comparison, Outcome) for applied studies, such as toxicity assessments in model organisms .

Q. How do I design an experiment to validate the purity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) techniques. For HPLC, use a C18 column with a mobile phase optimized for polar analytes. Calibrate instruments with certified reference materials. Include negative controls (e.g., solvent blanks) and triplicate runs to assess reproducibility. Document retention times, peak areas, and spectral fingerprints in supplementary materials for peer validation .

Advanced Research Questions

Q. How can I resolve contradictions in reported thermodynamic properties of this compound?

- Methodological Answer : Conduct a meta-analysis of published data to identify methodological inconsistencies (e.g., calibration standards, temperature ranges). Replicate key experiments under controlled conditions, using differential scanning calorimetry (DSC) for enthalpy measurements and isothermal titration calorimetry (ITC) for binding affinity. Apply error-propagation analysis to quantify uncertainty in historical datasets. Compare your results with computational models (e.g., DFT calculations) to reconcile discrepancies .

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of this compound?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to characterize surface composition and oxidation states. Pair with UV-Vis-NIR spectroscopy to correlate electronic transitions with solvent polarity. For dynamic studies, employ time-resolved fluorescence spectroscopy to monitor excited-state decay kinetics. Integrate data with multivariate analysis (e.g., PCA) to identify spectral signatures of degradation products .

Q. How can I optimize reaction conditions for synthesizing this compound derivatives with enhanced stability?

- Methodological Answer : Implement a Design of Experiments (DoE) approach, varying parameters like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model yield and purity. Characterize derivatives using XRD for crystallinity and TGA for thermal stability. Cross-reference results with computational predictions (e.g., molecular dynamics simulations) to rationalize stability trends .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers. Ensure transparency by reporting effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

Q. How should I address ethical concerns in ecotoxicological studies involving this compound?

- Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement) for animal testing. For field studies, obtain permits for environmental sampling and disclose potential ecological risks in protocols. Anonymize human participant data (if applicable) and secure informed consent. Include a Data Management Plan (DMP) detailing encryption, access controls, and long-term archiving .

Interdisciplinary Integration

Q. How can I integrate multi-omics data to study the mechanism of action of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed biological networks. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in cell models. Publish raw data in repositories like PRIDE or MetaboLights to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.